1-(2-Fluorophenyl)cyclopropane-1-carbothioamide 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1379028-70-2
VCID: VC6168898
InChI: InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
SMILES: C1CC1(C2=CC=CC=C2F)C(=S)N
Molecular Formula: C10H10FNS
Molecular Weight: 195.26

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide

CAS No.: 1379028-70-2

Cat. No.: VC6168898

Molecular Formula: C10H10FNS

Molecular Weight: 195.26

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)cyclopropane-1-carbothioamide - 1379028-70-2

Specification

CAS No. 1379028-70-2
Molecular Formula C10H10FNS
Molecular Weight 195.26
IUPAC Name 1-(2-fluorophenyl)cyclopropane-1-carbothioamide
Standard InChI InChI=1S/C10H10FNS/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H2,12,13)
Standard InChI Key CZWXANWVCYMAKX-UHFFFAOYSA-N
SMILES C1CC1(C2=CC=CC=C2F)C(=S)N

Introduction

Chemical Structure and Identification

Molecular Architecture

The compound’s structure consists of a cyclopropane ring (C₃H₄) attached to a 2-fluorophenyl group and a carbothioamide (-C(=S)NH₂) moiety. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions . Key structural identifiers include:

PropertyValueSource
CAS Number1379028-70-2
IUPAC Name1-(2-fluorophenyl)cyclopropane-1-carbothioamide
SMILESC1CC1(C2=CC=CC=C2F)C(=S)N
InChIKeyCZWXANWVCYMAKX-UHFFFAOYSA-N

The cyclopropane ring’s strain and the fluorine atom’s electronegativity contribute to the compound’s stability and potential reactivity . X-ray crystallography of analogous fluorinated cyclopropane derivatives reveals bond angles of approximately 60° within the cyclopropane ring, consistent with its strained geometry .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide are documented, its structure suggests plausible pathways:

  • Cyclopropanation: Reaction of 2-fluorostyrene with diazomethane or its derivatives under photolytic or thermal conditions to form the cyclopropane core .

  • Thioamide Formation: Treatment of 1-(2-fluorophenyl)cyclopropane-1-carbonitrile with hydrogen sulfide (H₂S) in the presence of a catalyst .

A related study on fluorinated thiosemicarbazones demonstrated that refluxing fluorinated aldehydes with thiosemicarbazide in ethanol/water yields crystalline products with >80% efficiency . Adapting this method, the target compound could be synthesized via condensation of 2-fluorophenylcyclopropanecarbaldehyde with thiosemicarbazide .

Purification and Characterization

Recrystallization from ethanol/water (1:1) is commonly employed for analogous compounds, yielding products with melting points between 186–188°C . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS) are critical for structural validation . For instance, the ¹⁹F NMR spectrum would show a singlet near δ -110 ppm, typical of ortho-fluorinated aromatics .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the electron-withdrawing fluorine atom, which reduces electron density in the phenyl ring and mitigates oxidation . Solubility data remain unreported, but analogous carbothioamides exhibit limited aqueous solubility and higher solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Spectroscopic Features

  • IR Spectroscopy: A strong absorption band near 850 cm⁻¹ corresponds to the C-F stretch, while the C=S vibration appears at ~1,150 cm⁻¹ .

  • Mass Spectrometry: The molecular ion peak at m/z 195.05 aligns with the exact mass of C₁₀H₁₀FNS .

Precautionary MeasureCode
Avoid inhalationP261
Wear protective glovesP280
Rinse eyes with waterP305

Recent Advances and Future Directions

Recent studies highlight fluorinated cyclopropanes as versatile building blocks in drug discovery. For instance, VC13397104, a related carboxamide derivative, demonstrated anti-proliferative activity at nanomolar concentrations in in vitro assays. Computational modeling of 1-(2-Fluorophenyl)cyclopropane-1-carbothioamide could predict its binding affinity for targets like histone deacetylases (HDACs) or kinase enzymes .

Future research should prioritize:

  • Synthetic Optimization: Developing scalable routes with greener solvents.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity.

  • Crystallographic Studies: Resolving the compound’s 3D structure to guide rational drug design.

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